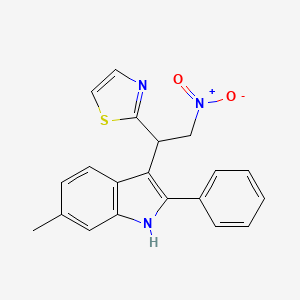
CB1R Allosteric modulator 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CB1R Allosteric modulator 4 is a positive allosteric modulator of the cannabinoid type-1 receptor. This compound has shown significant biological activity, particularly in inhibiting cyclic adenosine monophosphate production and demonstrating robust activity in β-arrestin-2 recruitment .
Métodos De Preparación
The synthetic routes and reaction conditions for CB1R Allosteric modulator 4 are not extensively detailed in the available literature. it is known that the compound is synthesized for research purposes and is not intended for personal use
Análisis De Reacciones Químicas
CB1R Allosteric modulator 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
CB1R Allosteric modulator 4 has a wide range of scientific research applications, including:
Chemistry: It is used to study the allosteric modulation of the cannabinoid type-1 receptor and its effects on various biochemical pathways.
Mecanismo De Acción
CB1R Allosteric modulator 4 exerts its effects by binding to an allosteric site on the cannabinoid type-1 receptor. This binding modulates the receptor’s activity, enhancing or inhibiting its response to endogenous ligands. The compound inhibits cyclic adenosine monophosphate production and shows robust activity in β-arrestin-2 recruitment . The molecular targets and pathways involved include the G protein-coupled receptor signaling pathways, which play a crucial role in various physiological processes .
Comparación Con Compuestos Similares
CB1R Allosteric modulator 4 can be compared with other similar compounds, such as:
Cannabidiol: A natural cannabinoid that acts as a negative allosteric modulator of the cannabinoid type-1 receptor.
This compound is unique in its robust activity in β-arrestin-2 recruitment and its specific inhibition of cyclic adenosine monophosphate production .
Propiedades
Fórmula molecular |
C20H17N3O2S |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-[1-(6-methyl-2-phenyl-1H-indol-3-yl)-2-nitroethyl]-1,3-thiazole |
InChI |
InChI=1S/C20H17N3O2S/c1-13-7-8-15-17(11-13)22-19(14-5-3-2-4-6-14)18(15)16(12-23(24)25)20-21-9-10-26-20/h2-11,16,22H,12H2,1H3 |
Clave InChI |
QBUCGGZWSKCNDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=NC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


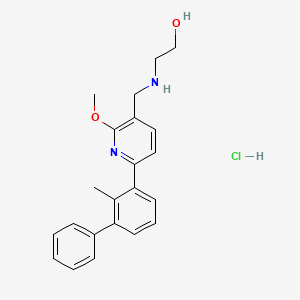
![8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride](/img/structure/B12399175.png)
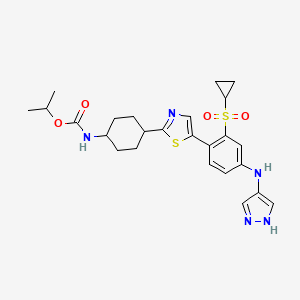
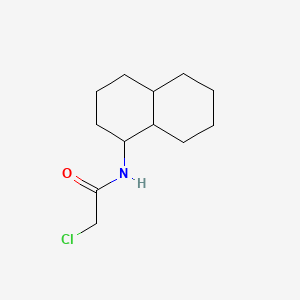
![[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)
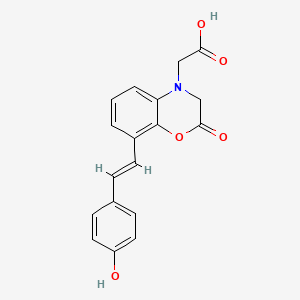
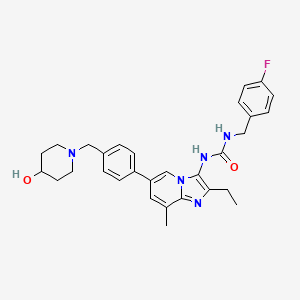
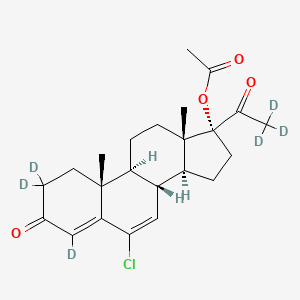


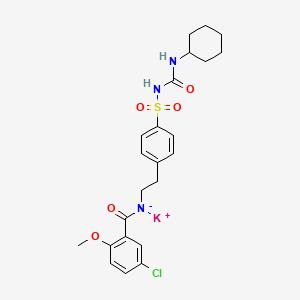
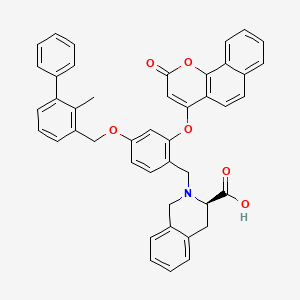

![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)
